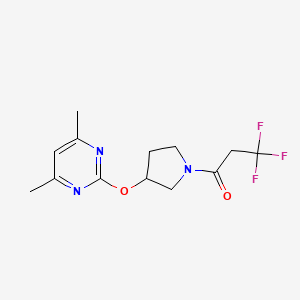

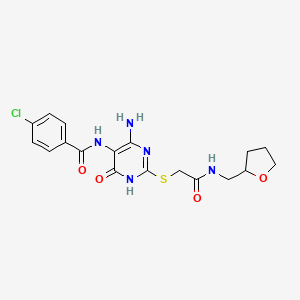

![molecular formula C10H15NO2 B2672926 4-Amino-2-[(propan-2-yloxy)methyl]phenol CAS No. 134380-60-2](/img/structure/B2672926.png)

4-Amino-2-[(propan-2-yloxy)methyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

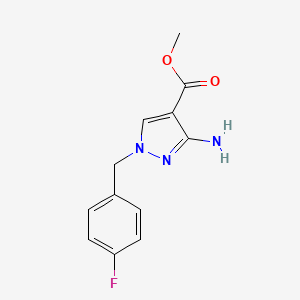

4-Amino-2-[(propan-2-yloxy)methyl]phenol is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-[(propan-2-yloxy)methyl]phenol include a molecular weight of 181.23 . Other properties such as boiling point, melting point, solubility, and spectral data are not provided in the search results .Scientific Research Applications

- Application : 4-Amino-2-[(propan-2-yloxy)methyl]phenol serves as a key reagent in three-component enantioselective catalytic aminomethylation reactions. These reactions lead to the formation of optically pure amino keto ethers of the aromatic series with high yields. The compound’s anti/syn products have potential applications in pharmaceutical synthesis .

- Application : The Mannich reaction, facilitated by 4-Amino-2-[(propan-2-yloxy)methyl]phenol, provides a convenient method for introducing aminoalkyl substituents into molecules with labile hydrogen atoms. These compounds play a crucial role in pharmaceutical industry applications .

- Application : By introducing alkylamino groups using 4-Amino-2-[(propan-2-yloxy)methyl]phenol, researchers enhance the biological activity of these compounds. Such modifications contribute to drug development and optimization .

- Application : Researchers utilize 4-Amino-2-[(propan-2-yloxy)methyl]phenol in aqueous medium for environmentally benign reactions. Water-based syntheses are attractive due to safety and economic considerations .

Enantioselective Aminomethylation

Carbon–Carbon Bond Formation

Pharmacological Activity Enhancement

Water-Based Synthesis

Transaminase-Mediated Synthesis

properties

IUPAC Name |

4-amino-2-(propan-2-yloxymethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,12H,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFROFIJJNCIMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=C(C=CC(=C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-[(propan-2-yloxy)methyl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2672844.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2672850.png)

![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2672851.png)

![Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate](/img/structure/B2672857.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide](/img/structure/B2672861.png)